molecular formula C10H14Cl2F2N2O B13216012 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B13216012
M. Wt: 287.13 g/mol
InChI Key: LEMHMECXNBBRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group and a pyrrolidinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using reagents such as difluoromethyl ether under controlled conditions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the pyridine ring through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis reactions under controlled temperature and pressure.

    Purification Steps: The crude product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-5-(pyrrolidin-3-yl)pyridine
  • 3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride

Uniqueness

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14Cl2F2N2O

Molecular Weight

287.13 g/mol

IUPAC Name

5-(difluoromethoxy)-2-pyrrolidin-3-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H12F2N2O.2ClH/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7;;/h1-2,6-7,10,13H,3-5H2;2*1H

InChI Key

LEMHMECXNBBRMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)OC(F)F.Cl.Cl

Origin of Product

United States

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